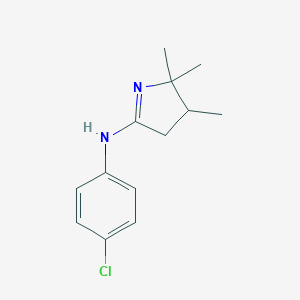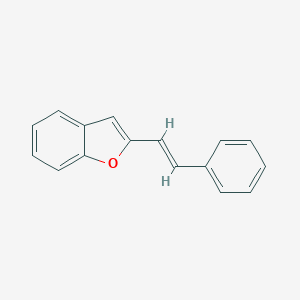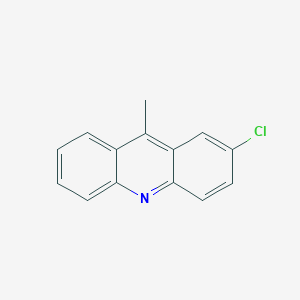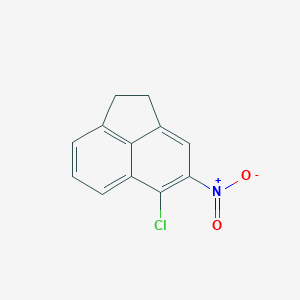
5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. This molecule belongs to the class of pyrrolones and has been studied extensively for its biological and pharmacological properties.
作用机制
The mechanism of action of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby exhibits anti-inflammatory, analgesic, and antipyretic activities. The compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one are primarily related to its anti-inflammatory, analgesic, and antipyretic activities. The compound reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever. The compound also induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. The compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
The advantages of using 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high yield of synthesis, high purity, and well-established mechanism of action. The compound has been extensively studied for its biological and pharmacological properties, and it has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. The limitations of using this compound in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity at high doses.
未来方向
For the study of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one include the development of new analogs with improved pharmacological properties. The compound has been proposed as a lead compound for the development of new anticancer drugs, and future studies may focus on optimizing its anticancer activity. The compound may also be studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound may be studied for its potential use in combination therapy with other anticancer drugs or anti-inflammatory agents.
合成方法
The synthesis of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-chlorobenzaldehyde, 4-methylbenzoyl chloride, and 2-hydroxypropylamine in the presence of a base catalyst. The reaction proceeds through a series of steps involving nucleophilic substitution, cyclization, and oxidation. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
科学研究应用
The scientific research application of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is primarily in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a lead compound for the development of new anticancer drugs.
属性
分子式 |
C21H20ClNO4 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC 名称 |
(4Z)-5-(2-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20ClNO4/c1-12-7-9-14(10-8-12)19(25)17-18(15-5-3-4-6-16(15)22)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17- |
InChI 键 |
RNDYQTIWNTVZNS-ZPHPHTNESA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3Cl)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3Cl)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)
![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)



![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)



![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)

![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
